5-Bromo-2-(propan-2-yloxy)pyridin-3-amine
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Overview
Description
“5-Bromo-2-(propan-2-yloxy)pyridin-3-amine” is a chemical compound with the CAS Number: 1250146-54-3 . It has a molecular weight of 231.09 . The IUPAC name for this compound is 5-bromo-2-isopropoxy-3-pyridinamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11BrN2O/c1-5(2)12-8-7(10)3-6(9)4-11-8/h3-5H,10H2,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 231.09 . More specific physical and chemical properties such as density, melting point, and boiling point are not provided in the available resources .Scientific Research Applications
Enzymatic Strategies in Synthesis
- Mourelle-Insua et al. (2016) developed enzymatic strategies for synthesizing enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, a category that includes compounds like 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine. These strategies are valuable for synthesizing precursors of antimicrobial agents like Levofloxacin (Mourelle-Insua et al., 2016).
Novel Pyridine Derivatives and Biological Activities
- Ahmad et al. (2017) utilized a Suzuki cross-coupling reaction to synthesize novel pyridine derivatives, including those related to this compound. These compounds were analyzed for their biological activities, including anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).
Amination and Palladium Catalysis
- Ji et al. (2003) studied the amination of polyhalopyridines, an area relevant to the synthesis of this compound. Their work highlights the role of palladium catalysis in achieving high yields and chemoselectivity (Ji et al., 2003).
Synthesis of Hemilabile Ligands
- Nyamato et al. (2015) focused on synthesizing (imino)pyridine ligands, a class of compounds to which this compound is related. These ligands have applications in catalysis, particularly in ethylene dimerization processes (Nyamato et al., 2015).
Herbicidal Applications
- Yang and Lu (2010) explored the synthesis of herbicidal compounds, including derivatives of this compound. These compounds are key ingredients in oilseed rape herbicides, demonstrating the agricultural applications of such chemicals (Yang & Lu, 2010).
Amination of Bromoethoxypyridines
- Hertog, Pieterse, and Buurman (1963) investigated the amination of bromoethoxypyridines, which is directly related to the chemistry of this compound. This research provides insights into the behavior of similar compounds under amination conditions (Hertog, Pieterse, & Buurman, 1963).
Antitumor Properties of Nicotinamide Derivatives
- Girgis, Hosni, and Barsoum (2006) synthesized nicotinamide derivatives related to this compound and screened them for antitumor properties. They found significant in vitro antitumor activities, suggesting potential medical applications (Girgis, Hosni, & Barsoum, 2006).
Safety and Hazards
The compound is associated with certain hazard statements, including H315 and H319 . Precautionary statements include P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, and P362 . These codes refer to specific safety and handling guidelines as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
Mechanism of Action
Target of Action
This compound belongs to the class of pyridine amines, which are known to interact with various biological targets.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
properties
IUPAC Name |
5-bromo-2-propan-2-yloxypyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c1-5(2)12-8-7(10)3-6(9)4-11-8/h3-5H,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMPXSXFUKZNRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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